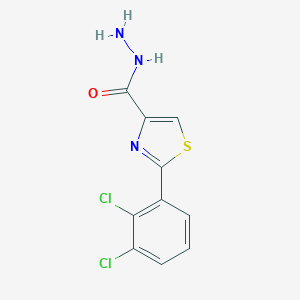

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide

Description

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3OS/c11-6-3-1-2-5(8(6)12)10-14-7(4-17-10)9(16)15-13/h1-4H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCGCERSLQTRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372508 | |

| Record name | 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-87-6 | |

| Record name | 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Thiazole Carboxylic Acid

The thiazole core is synthesized by condensing 2,3-dichloro-thiobenzamide with α-bromopyruvic acid. This reaction proceeds via nucleophilic substitution, where the thioamide’s sulfur attacks the α-carbon of the bromopyruvic acid, followed by cyclization to form the thiazole ring.

Reaction Conditions :

Conversion to Carbohydrazide via Ester Intermediate

The carboxylic acid is first esterified to its ethyl ester using ethanol under acidic conditions. Subsequent treatment with hydrazine hydrate replaces the ethoxy group with a hydrazide moiety.

Reaction Conditions :

-

Esterification :

-

Hydrazinolysis :

Direct Acyl Chloride Aminolysis

This route bypasses esterification by converting the carboxylic acid directly to its acyl chloride, which is then reacted with hydrazine.

Synthesis of Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the reactive acyl chloride intermediate.

Reaction Conditions :

Hydrazide Formation

The acyl chloride is reacted with hydrazine hydrate in a polar aprotic solvent.

Reaction Conditions :

-

Reactants : Acyl chloride (10 mmol), hydrazine hydrate (20 mmol)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C → room temperature

-

Duration : 1 hour

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Hantzsch + Hydrazinolysis | High purity, scalable | Multi-step, requires esterification | 70–80% |

| Acyl Chloride Aminolysis | Fewer steps, avoids esters | Handling hazardous acyl chlorides | 75–85% |

| One-Pot Tandem Synthesis | Streamlined process, reduced purification | Requires specialized solvents (e.g., HFIP) | 70% |

Optimization Strategies

Solvent Effects

Temperature Control

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazole derivatives, including 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbohydrazide. This compound has shown potential against various strains of Candida, a common fungal pathogen.

- Case Study : A study synthesized several thiazole derivatives and tested their antifungal activity against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 7.81 μg/mL, significantly lower than the reference drug fluconazole (15.62 μg/mL) .

Antimicrobial Properties

Thiazole derivatives are known for their broad-spectrum antimicrobial activity. The compound has been explored for its efficacy against both gram-positive and gram-negative bacteria.

- Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Fluconazole | 15.62 | Antifungal |

| This compound | 7.81 | Antifungal |

| Compound A | 100-400 | Antibacterial |

This table illustrates the comparative effectiveness of the compound against established drugs and highlights its potential as an antimicrobial agent .

Antitubercular Activity

The compound's structural features suggest potential applications in treating tuberculosis. Research on thiazole derivatives indicates that modifications can enhance their antitubercular properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Similarities and Differences

The following table summarizes key structural analogs and their properties:

Key Observations:

- Thiazole vs. Piperazine Cores : NPB analogs (piperazine-based) show potent cytotoxicity (IC$_{50}$ ~3–7 µM in MCF-7 cells), attributed to the dichlorophenyl group’s role in enhancing lipophilicity and membrane penetration . The thiazole-carbohydrazide’s rigid heterocyclic core may offer distinct binding modes compared to piperazine’s flexibility.

- Carbohydrazide vs. Carboxylic Acid: describes the carboxylic acid derivative of the target compound (CAS 257876-07-6), which lacks the hydrazide group.

- Substituent Effects : Replacement of dichlorophenyl with less electronegative groups (e.g., tolyl in NPB analogs) reduces activity, underscoring the importance of chlorine atoms in electronic and steric interactions .

2.3. Physicochemical Properties

- Solubility : Compared to dichlorophenyl cyanide (), which is insoluble in water, the carbohydrazide’s hydrazide group may enhance aqueous solubility, critical for bioavailability.

Biological Activity

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide, with the CAS number 175276-87-6, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

- Molecular Formula: C₁₀H₇Cl₂N₃OS

- Molecular Weight: 288.15 g/mol

- Purity: ≥95%

- Refractive Index: 1.659

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and antiviral properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens:

-

Minimum Inhibitory Concentration (MIC) Studies

- The compound exhibited significant activity against a range of bacteria and fungi. For instance, MIC values were reported as low as 0.22 to 0.25 µg/mL against certain pathogens, indicating potent antimicrobial properties .

- In a study assessing multiple derivatives, compounds derived from thiazole scaffolds showed promising results against Staphylococcus aureus and Staphylococcus epidermidis, with reductions in biofilm formation compared to standard antibiotics like Ciprofloxacin .

- Mechanism of Action

Antiviral Activity

Research has also explored the antiviral potential of thiazole derivatives, including this compound:

- Inhibition of Flavivirus Replication

- The compound was tested in cellular assays against flaviviruses such as dengue and yellow fever viruses. It showed significant inhibition of viral replication at concentrations that did not adversely affect uninfected cell growth .

- The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thiazole ring could enhance antiviral potency while minimizing cytotoxicity .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of thiazole derivatives including this compound against clinical isolates of Staphylococcus aureus. The results demonstrated:

- MIC: 0.25 µg/mL

- MBC (Minimum Bactericidal Concentration): 0.5 µg/mL

- Biofilm Reduction: Over 70% reduction in biofilm formation compared to untreated controls.

Case Study 2: Antiviral Activity Against Dengue Virus

In a controlled laboratory setting, the compound was tested for its ability to inhibit dengue virus replication:

- EC₅₀ (Effective Concentration): 15 µM

- Selectivity Index: High selectivity with minimal cytotoxic effects observed at concentrations up to 50 µM.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇Cl₂N₃OS |

| Molecular Weight | 288.15 g/mol |

| Purity | ≥95% |

| Antimicrobial MIC | 0.22 - 0.25 µg/mL |

| Antiviral EC₅₀ | 15 µM |

| DNA Gyrase IC₅₀ | 12.27 - 31.64 µM |

| DHFR IC₅₀ | 0.52 - 2.67 µM |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide, and how is purity confirmed?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2,3-dichlorophenyl-substituted thiazole intermediates with hydrazine derivatives. For example, analogs like N′-(2-Oxoindolin-3-ylidene)-2-(2-methylphenyl)-1,3-thiazole-4-carbohydrazide are prepared through acid-catalyzed coupling reactions, yielding ~69–73% with characterization by IR (N-H, C=O, C=N), H/C NMR (aromatic and hydrazide protons), and mass spectrometry (EI-MS) to confirm molecular ions (e.g., m/z 362 [M]) . Purity is validated via elemental analysis (C, H, N) and melting point consistency.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3200 cm, C=O at ~1680 cm, C=N at ~1600 cm) and C-Cl vibrations (~750 cm) .

- NMR : H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and hydrazide NH signals (δ 10–12 ppm), while C NMR confirms carbonyl (C=O at ~165 ppm) and thiazole carbons .

- Mass Spectrometry : EI-MS provides molecular ion peaks and fragmentation patterns (e.g., [M-Cl] for chlorinated derivatives) .

Advanced Research Questions

Q. How does the position of chlorine substituents on the phenyl ring influence the compound’s physicochemical and biological properties?

- Methodological Answer : Comparative studies of ortho-, meta-, and para-chloro isomers reveal steric and electronic effects. For example:

- Ortho-substitution (2,3-dichloro) may enhance steric hindrance, reducing solubility but increasing lipophilicity, as seen in analogs with higher melting points (e.g., 315–341°C for 6c–6f derivatives) .

- Meta-/para-substitution alters electronic distribution, affecting hydrogen bonding (e.g., C=O interactions in hydrazide derivatives) and bioactivity . Computational modeling (DFT) can predict substituent effects on reactivity and binding affinity.

Q. What strategies optimize coupling reactions involving this compound in heterocyclic synthesis?

- Methodological Answer :

- Reductive Amination : Use sodium triacetoxy borohydride in dichloromethane to couple hydrazide intermediates with carbonyl-containing partners (e.g., isatin derivatives), achieving >99% yield under controlled pH and temperature (40–50°C) .

- Protecting Groups : Tert-butoxycarbonyl (Boc) groups stabilize reactive amines during synthesis, with deprotection via HCl/methanol .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in thiazole functionalization .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental H/C NMR data with computed spectra (e.g., using Gaussian or ADF software) to identify discrepancies caused by solvent effects or tautomerism .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., Acta Crystallographica Section E protocols) to confirm bond lengths and angles .

- Dynamic NMR : Study temperature-dependent shifts to detect conformational exchange or rotamers in hydrazide moieties .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like dopamine D3 receptors, leveraging crystal structures (PDB IDs) and QSAR models .

- MD Simulations : GROMACS or AMBER simulations assess stability of ligand-receptor complexes over 100+ ns trajectories .

- Pharmacophore Mapping : Identify critical features (e.g., chloroaryl hydrophobic pockets, hydrogen-bond acceptors) using MOE or Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.